5-Cyclohexylidene-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-CYCLOHEXYLIDEN-3-(2-FURYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the thiazolidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOHEXYLIDEN-3-(2-FURYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of cyclohexanone with 2-furylmethylamine and subsequent cyclization with a thiocarbonyl compound. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted thiazolidinones
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-CYCLOHEXYLIDEN-3-(2-FURYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with genetic material
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: A class of compounds with similar structures and biological activities.
Cyclohexylidene derivatives: Compounds with a cyclohexylidene moiety, known for their diverse chemical properties.
Uniqueness
5-CYCLOHEXYLIDEN-3-(2-FURYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H15NO2S2 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
5-cyclohexylidene-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H15NO2S2/c16-13-12(10-5-2-1-3-6-10)19-14(18)15(13)9-11-7-4-8-17-11/h4,7-8H,1-3,5-6,9H2 |
InChI Key |
OTXFECIOZJYCLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C2C(=O)N(C(=S)S2)CC3=CC=CO3)CC1 |
Origin of Product |
United States |
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